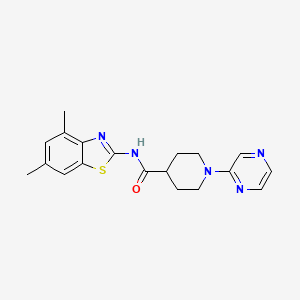
2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-3-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-3-ylacetamide, also known as QNZ or EVP4593, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-3-ylacetamide exerts its effects through the inhibition of NF-κB signaling, a pathway that plays a crucial role in inflammation and cancer progression. By inhibiting NF-κB, this compound can reduce inflammation and cancer cell proliferation, as well as protect neurons from damage.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the protection of neurons from oxidative stress. It has also been found to modulate the expression of various genes involved in inflammation and cancer progression.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-3-ylacetamide is its specificity for NF-κB signaling, which allows for targeted inhibition of this pathway without affecting other cellular processes. However, this compound has limited solubility in water, which can make it challenging to use in certain experimental settings. Additionally, its potential toxicity and off-target effects need to be carefully evaluated in preclinical studies.
Future Directions
There are several potential future directions for 2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-3-ylacetamide research, including its use in combination with other drugs for cancer therapy, its application in the treatment of neurodegenerative diseases, and its development as a tool for studying NF-κB signaling in various cellular processes. Further studies are needed to fully elucidate the potential of this compound in these areas and to address its limitations in terms of solubility and toxicity.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promise in various scientific research applications, particularly in the fields of cancer research, neurodegenerative diseases, and inflammation. Its mechanism of action involves the inhibition of NF-κB signaling, and it exhibits a range of biochemical and physiological effects. While this compound has several advantages for lab experiments, its limitations need to be carefully evaluated in preclinical studies. Further research is needed to fully explore the potential of this compound in various fields and to address its limitations.
Synthesis Methods
2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-3-ylacetamide is synthesized through a multi-step process that involves the reaction of 3,5-dimethylpyrazole with quinoline-3-carboxylic acid, followed by the addition of acetic anhydride and triethylamine. The resulting product is purified through column chromatography to obtain this compound in its pure form.
Scientific Research Applications
2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-3-ylacetamide has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects, making it a promising candidate for drug development.
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-11-7-12(2)20(19-11)10-16(21)18-14-8-13-5-3-4-6-15(13)17-9-14/h3-9H,10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONWGSKLORMJGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC3=CC=CC=C3N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7498165.png)
![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7498173.png)

![Ethyl 2-[(3,4-dimethylphenoxy)methyl]-1-ethylbenzimidazole-5-carboxylate](/img/structure/B7498189.png)



![2-chloro-N-[3-(cyclopropanecarbonylamino)phenyl]-5-methylsulfanylbenzamide](/img/structure/B7498222.png)
![N-(2,4-dimethylphenyl)-N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-nitrobenzamide](/img/structure/B7498223.png)
![2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-methylacetamide](/img/structure/B7498231.png)
![3-[(2-Bromophenoxy)methyl]-5-(furan-2-yl)-1,2,4-oxadiazole](/img/structure/B7498238.png)
![[2-(3-Methoxyanilino)-2-oxoethyl] 2-(4-phenylpiperazine-1-carbonyl)benzoate](/img/structure/B7498240.png)

![1-benzyl-N-[4-(2-methylphenyl)-1,3-thiazol-2-yl]triazole-4-carboxamide](/img/structure/B7498270.png)
